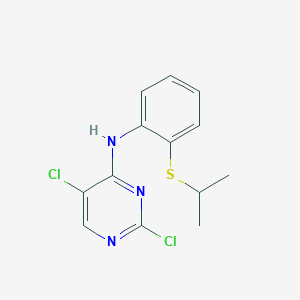

2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-N-(2-propan-2-ylsulfanylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3S/c1-8(2)19-11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNWAVDIFJHCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: A Key Intermediate in Targeted Cancer Therapy

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a comprehensive technical overview of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, a pivotal chemical intermediate in the synthesis of targeted anti-cancer therapeutics. This guide delves into the compound's critical chemical properties, a detailed synthesis protocol, its significant role in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, and essential safety considerations. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Note on Nomenclature: Initial investigations revealed a potential ambiguity between the requested "isopropylthio" and the more prominently documented "isopropylsulfonyl" analogue. This guide focuses on the latter (CAS No. 761440-16-8), which is a well-characterized precursor in the synthesis of notable kinase inhibitors. All subsequent data pertains to this sulfonyl-containing compound.

Core Chemical and Physical Properties

2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a solid, appearing as a white to light yellow powder or crystal.[1][2][3] Its molecular structure, featuring a dichloropyrimidine core linked to an isopropylsulfonylphenyl group, is fundamental to its reactivity and utility as a pharmaceutical intermediate.[4]

| Property | Value | References |

| CAS Number | 761440-16-8 | [5][6] |

| Molecular Formula | C₁₃H₁₃Cl₂N₃O₂S | [5][6][7] |

| Molecular Weight | 346.23 g/mol | [1][5][6] |

| Melting Point | 149.0 to 153.0 °C | [1][5][7] |

| Boiling Point | 538 °C at 760 mmHg | [1][5][7] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Flash Point | 279.0 ± 30.1 °C | [1][5] |

| Appearance | White to light yellow powder to crystal | [1][2][7] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [7] |

Synthesis Protocol: A Palladium-Catalyzed Cross-Coupling Approach

The synthesis of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is typically achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method provides a reliable and efficient means of forming the crucial carbon-nitrogen bond.

Experimental Protocol:

Reagents and Materials:

-

2-(isopropylsulfonyl)aniline (Formula-XI)

-

2,4,5-trichloropyrimidine (Formula-XII)

-

Cesium Carbonate (Cs₂CO₃)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Toluene

-

Ethyl Acetate

Procedure: [7]

-

Under a nitrogen atmosphere, charge a reaction flask with 2-(isopropylsulfonyl)aniline (1 equivalent), toluene, 2,4,5-trichloropyrimidine (1.35 equivalents), cesium carbonate (1.25 equivalents), palladium(II) acetate (0.1 equivalents), and triphenylphosphine (0.25 equivalents).[7]

-

Heat the reaction mixture to reflux and maintain for approximately 4 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of 2-(isopropylsulfonyl)aniline.[7]

-

Upon completion, cool the mixture to room temperature (25-30 °C).[7]

-

Filter the reaction mixture and wash the collected solids with ethyl acetate.[7]

-

Combine the filtrate and washings.[7]

-

Remove the toluene and ethyl acetate via distillation under reduced pressure at 60 °C to obtain the crude product.[7]

-

Purify the crude product by column chromatography to yield 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine as a light yellow solid.[7]

Synthesis Workflow Diagram:

Caption: Palladium-catalyzed synthesis of the target compound.

Application in Drug Discovery: A Cornerstone for ALK Inhibitors

The primary significance of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine lies in its role as a key intermediate in the synthesis of potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors.[2][7][8] ALK is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, can drive the growth of various cancers, most notably non-small cell lung cancer.[8]

This intermediate provides a versatile scaffold for medicinal chemists to construct complex molecules that can specifically target the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its downstream signaling and suppressing tumor growth.[4][8] The dichloropyrimidine moiety offers two reactive sites for further chemical modification, allowing for the strategic introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidate.[9]

Signaling Pathway and Point of Intervention:

Caption: ALK signaling pathway and the inhibitory action of targeted drugs.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.

Hazard Identification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Signal Word: Warning.[7]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the material safety data sheet (MSDS) for comprehensive safety and handling information prior to use.[10]

Conclusion

2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its well-defined chemical properties and versatile reactivity make it an indispensable building block in the synthesis of targeted therapies, particularly ALK inhibitors for oncology. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is crucial for advancing the development of next-generation therapeutics.

References

-

ChemBK. 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Oncology: The Crucial Role of 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine | 761440-16-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-am… [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine | 761440-16-8 [chemnet.com]

- 7. 4-Pyrimidinamine, 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]- | 761440-16-8 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Page loading... [guidechem.com]

An In-Depth Technical Guide to 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: A Key Intermediate in the Development of Targeted Cancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Core Moiety

In the landscape of modern oncology, the pursuit of targeted therapies has revolutionized treatment paradigms. Precision in drug design, focusing on specific molecular drivers of cancer, has led to the development of highly effective kinase inhibitors. Central to the synthesis of these complex molecules are specialized chemical intermediates that provide the foundational scaffolds for potent and selective therapeutic agents. One such pivotal compound is 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (CAS Number: 761440-16-8). While the user query specified the isopropylthio derivative, extensive literature review confirms the isopropylsulfonyl analogue as the critical intermediate in the synthesis of potent Anaplastic Lymphoma Kinase (ALK) inhibitors, and as such, will be the focus of this guide.[1][2]

This pyrimidine derivative has garnered significant attention in medicinal chemistry for its role as a key building block in the synthesis of Ceritinib (LDK378), a second-generation ALK inhibitor.[2][3][4][5] Its unique structural features, including the dichlorinated pyrimidine ring and the isopropylsulfonylphenyl group, are instrumental in achieving the high potency and selectivity required for effective targeting of the ALK fusion proteins implicated in various cancers, most notably non-small cell lung cancer (NSCLC).[2][6] This guide will provide a comprehensive overview of the chemical properties, synthesis, and application of this vital intermediate, with a focus on its role in the development of ALK inhibitors.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is essential for its effective utilization in multi-step synthetic processes. These properties contribute to its reactivity and predictability in the complex organic reactions required for the synthesis of advanced pharmaceutical compounds.[1]

| Property | Value | Source |

| CAS Number | 761440-16-8 | |

| Molecular Formula | C₁₃H₁₃Cl₂N₃O₂S | |

| Molecular Weight | 346.23 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 149.0 to 153.0 °C | |

| Boiling Point | 538 °C (predicted) | |

| Storage | Room Temperature, Sealed in dry, Keep in dark place |

The synthesis of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a critical step in the overall production of ceritinib. A common synthetic route involves the reaction of 2-(isopropylsulfonyl)aniline with 2,4,5-trichloropyrimidine.[7][8]

Conceptual Synthetic Workflow

Caption: Synthetic pathway to the target intermediate.

Application in the Synthesis of Ceritinib (LDK378)

The primary and most significant application of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is its role as a key intermediate in the synthesis of Ceritinib (LDK378), a potent and selective ALK inhibitor.[2][3][4][5] Ceritinib is utilized in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[6] The synthesis involves the coupling of the intermediate with another key fragment, typically 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline or a protected version thereof, followed by deprotection if necessary.[7][9]

Step-by-Step Synthesis of Ceritinib from the Intermediate

The following protocol is a generalized representation based on published synthetic routes.[7][8][9]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine and 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride in a solvent such as isopropanol.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product, Ceritinib dihydrochloride, is isolated. This can be achieved through filtration.

-

Final Product Formation: The isolated dihydrochloride salt is then treated with a base, such as sodium hydroxide, to yield the free base form of Ceritinib.

-

Final Purification: The crude Ceritinib is then purified using appropriate techniques, such as recrystallization or column chromatography, to obtain the final product with high purity.

Mechanism of Action: Targeting the Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Ceritinib, synthesized from the topic compound, exerts its therapeutic effect by inhibiting the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[10] In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK in NSCLC), resulting in constitutive activation of the ALK kinase domain.[9][11] This aberrant signaling drives cell proliferation, survival, and differentiation through several downstream pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways.[1][9][11][12]

Caption: Simplified ALK signaling pathway and the inhibitory action of Ceritinib.

Ceritinib is a highly potent, ATP-competitive inhibitor of ALK, with an IC50 in the nanomolar range.[10] By binding to the ATP-binding site of the ALK kinase domain, Ceritinib blocks its autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.[2]

Quantitative Analysis of ALK Inhibition

The potency of ALK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which are determined through biochemical and cellular assays. Ceritinib has demonstrated significantly greater potency against ALK compared to the first-generation inhibitor, crizotinib.[7]

| Compound | Target | IC50 (nM) | Assay Type | Source |

| Ceritinib (LDK378) | ALK | 0.2 | Cell-free | [13] |

| IGF-1R | 8 | Cell-free | [13] | |

| InsR | 7 | Cell-free | [13] | |

| Crizotinib | ALK | 24 | Cell-based | [13] |

| c-Met | 11 | Cell-based | [13] |

Experimental Protocol: In Vitro ALK Kinase Inhibition Assay (LanthaScreen™)

To evaluate the inhibitory activity of compounds synthesized from 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, a robust and sensitive biochemical assay is required. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that is well-suited for this purpose.[12]

Assay Principle

The LanthaScreen™ assay is a competitive binding assay. A europium (Eu)-labeled anti-tag antibody binds to the ALK kinase, and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) binds to the kinase's ATP site. This brings the Eu-donor and the Alexa Fluor®-acceptor into close proximity, resulting in a high FRET signal. When a test compound that also binds to the ATP site is introduced, it displaces the tracer, leading to a decrease in the FRET signal.[12]

Step-by-Step Protocol

This protocol is a generalized procedure based on the LanthaScreen™ Eu Kinase Binding Assay for ALK.[1][11]

-

Reagent Preparation:

-

Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

-

Prepare serial dilutions of the test compound (e.g., Ceritinib) in 100% DMSO. A typical starting concentration is 1 mM.

-

Further dilute the compound serial dilutions into the 1X kinase buffer.

-

Prepare a 2X kinase/antibody solution containing the ALK enzyme and the Eu-labeled anti-tag antibody in 1X kinase buffer.

-

Prepare a 4X tracer solution in 1X kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 4 µL of the diluted test compound or control to the appropriate wells of the assay plate.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Add 4 µL of the 4X tracer solution to all wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader. The reader should be configured to measure the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET emission ratio (acceptor emission / donor emission).

-

Plot the emission ratio as a function of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

-

Caption: Workflow for an in vitro ALK kinase inhibition assay.

Conclusion

2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine stands as a testament to the critical role of well-designed chemical intermediates in the advancement of targeted cancer therapies. Its strategic importance in the synthesis of the potent ALK inhibitor Ceritinib highlights the intricate connection between organic synthesis and modern medicine. For researchers and drug development professionals, a deep understanding of the properties, synthesis, and application of this compound is paramount for the continued development of next-generation kinase inhibitors that can overcome the challenges of drug resistance and improve patient outcomes. The methodologies and data presented in this guide offer a comprehensive resource for those working at the forefront of oncology drug discovery.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Advancing Oncology: The Crucial Role of 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Retrieved from [Link]

- Ou, S. H. I., & Nagasaka, M. (2015). Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer. In Molecularly Targeted Therapy for Lung Cancer (pp. 1-21). Springer, Cham.

- Marsilje, T. H., Pei, W., Chen, B., Lu, W., Uno, T., Jin, Y., ... & Michellys, P. Y. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(2-(isopropylsulfonyl) phenyl) pyrimidine-2, 4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of medicinal chemistry, 56(14), 5675-5690.

- Google Patents. (n.d.). WO2016199020A1 - Process for preparation of ceritinib.

- Google Patents. (n.d.). US10604505B2 - Modified process for the preparation of Ceritinib and amorphous form of....

- Palmer, R. H., & Vernersson, E. (2010). Anaplastic lymphoma kinase: signalling in development and disease. The international journal of biochemistry & cell biology, 42(4), 487-491.

- Chiarle, R., Voena, C., Ambrogio, C., Piva, R., & Inghirami, G. (2008). The anaplastic lymphoma kinase in the pathogenesis of cancer.

- Galkin, A. V., Melnick, J. S., Kim, S., Hood, T. L., Li, N., Li, L., ... & Cui, J. J. (2007). Identification of NVP-TAE684, a potent, selective, and orally bioavailable inhibitor of anaplastic lymphoma kinase. Proceedings of the National Academy of Sciences, 104(1), 270-275.

- Friboulet, L., Li, N., Katayama, R., Lee, C. C., Gainor, J. F., Crystal, A. S., ... & Shaw, A. T. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non–small cell lung cancer. Cancer discovery, 4(6), 662-673.

-

ACS Publications. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Retrieved from [Link]

- Passoni, L., & Gambacorti-Passerini, C. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy. Drug design, development and therapy, 11, 2175.

-

ResearchGate. (n.d.). IC50 values of alectinib and crizotinib. Retrieved from [Link]

-

MDPI. (2022). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. medkoo.com [medkoo.com]

- 6. promega.com [promega.com]

- 7. WO2016199020A1 - Process for preparation of ceritinib - Google Patents [patents.google.com]

- 8. US10604505B2 - Modified process for the preparation of Ceritinib and amorphous form of Ceritinib - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis Precursors of 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine

This guide provides an in-depth exploration of the synthetic pathways to 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine, a molecule of significant interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document elucidates the critical precursors and the strategic chemical transformations required for its synthesis. Our focus is on providing not just procedural steps, but a deeper understanding of the reaction mechanisms and the rationale behind the chosen synthetic routes, ensuring both scientific rigor and practical applicability.

Introduction to the Target Molecule

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural architecture, featuring a dichloropyrimidine core linked to an isopropylthio-substituted aniline, makes it a versatile scaffold for the development of targeted therapeutics. The strategic synthesis of this molecule is paramount for enabling further exploration of its potential in medicinal chemistry.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary precursors: 2,4,5-trichloropyrimidine and 2-(isopropylthio)aniline . The key disconnection is the C-N bond between the pyrimidine ring and the aniline nitrogen, which can be strategically formed in the final synthetic step.

Caption: Retrosynthetic approach for the target molecule.

Part 1: Synthesis of Precursor 1: 2,4,5-Trichloropyrimidine

2,4,5-Trichloropyrimidine is a highly reactive and versatile building block in organic synthesis, particularly for the construction of pharmaceutical agents.[1] Its synthesis is a critical first stage in our overall pathway. A common and well-documented method begins with the readily available starting material, uracil.[1]

Two-Step Synthesis from Uracil

This synthetic route proceeds via a 5-chlorouracil intermediate.

Caption: Synthesis of 2,4,5-Trichloropyrimidine from Uracil.

Experimental Protocol: Synthesis from Uracil

A method for the preparation of 2,4,5-trichloropyrimidine starting from uracil is described in the patent literature and involves two main steps.[1]

Step 1: Synthesis of 5-Chlorouracil [1]

-

To a cooled reactor, add water.

-

With stirring, slowly add 98% sulfuric acid, maintaining the temperature between 30-35°C.

-

Add uracil to the acidic solution.

-

Cool the mixture and add an aqueous solution of sodium hypochlorite, ensuring the reaction temperature is maintained between 5-25°C.

-

Continue stirring until the uracil is completely consumed, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Heat the mixture to 95-100°C, then cool to 5-25°C.

-

Filter the resulting solid and dry to obtain 5-chlorouracil.

Step 2: Synthesis of 2,4,5-Trichloropyrimidine [1]

-

In a separate reactor, dissolve the 5-chlorouracil in chloroform.

-

Add N,N-dimethylformamide (DMF) to the solution.

-

With stirring, add bis(trichloromethyl) carbonate to the mixture.

-

Heat the reaction to 60-65°C and maintain this temperature until the 5-chlorouracil is consumed.

-

Cool the reaction mixture to room temperature and add water.

-

Separate the organic layer and concentrate it under reduced pressure to obtain 2,4,5-trichloropyrimidine.

Mechanistic Insights

The first step involves an electrophilic halogenation of the electron-rich pyrimidine ring of uracil at the C5 position. The second step is a chlorination reaction where the hydroxyl groups of the tautomeric form of 5-chlorouracil are replaced by chlorine atoms using bis(trichloromethyl) carbonate as the chlorinating agent.

Part 2: Synthesis of Precursor 2: 2-(isopropylthio)aniline

The second key precursor is 2-(isopropylthio)aniline. This molecule can be synthesized from the commercially available 2-aminothiophenol through a nucleophilic substitution reaction.

Synthesis via S-Alkylation of 2-Aminothiophenol

The thiol group of 2-aminothiophenol is a potent nucleophile and can be readily alkylated using an appropriate isopropyl source, such as 2-bromopropane or 2-iodopropane.

Caption: Synthesis of 2-(isopropylthio)aniline.

Experimental Protocol: S-Alkylation

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 equiv) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Add a mild base, for instance, potassium carbonate (1.5 equiv), to the solution.

-

To the stirred suspension, add 2-bromopropane (1.2 equiv) dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(isopropylthio)aniline.

Rationale and Considerations

The use of a mild base like potassium carbonate is crucial to deprotonate the more acidic thiol proton selectively over the less acidic amine proton, thus favoring S-alkylation over N-alkylation. The choice of a polar aprotic solvent facilitates the SN2 reaction between the resulting thiophenolate and 2-bromopropane.

Part 3: Final Synthesis of this compound

The final step in the synthesis is the coupling of the two key precursors, 2,4,5-trichloropyrimidine and 2-(isopropylthio)aniline. This transformation is effectively achieved through a palladium-catalyzed Buchwald-Hartwig amination.[2][3] This reaction is a powerful tool for the formation of C-N bonds and is widely used in medicinal chemistry.[2]

Buchwald-Hartwig Amination

The reaction involves the palladium-catalyzed cross-coupling of an aryl halide (2,4,5-trichloropyrimidine) with an amine (2-(isopropylthio)aniline). The regioselectivity of the reaction is a key consideration, with the C4 position of 2,4,5-trichloropyrimidine being the most susceptible to nucleophilic attack.

Caption: Final palladium-catalyzed C-N coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., cesium carbonate, 1.5-2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 2,4,5-trichloropyrimidine (1.0 equiv) and 2-(isopropylthio)aniline (1.1 equiv) to the flask.

-

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture to 80-110°C and stir until the reaction is complete, as monitored by LC-MS.

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Mechanistic Considerations and Field-Proven Insights

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective for the amination of aryl chlorides.[5] The thioether functionality in the aniline precursor is generally well-tolerated under these conditions, although it is always advisable to run a small-scale test reaction to ensure compatibility. The use of a strong, non-nucleophilic base is essential to facilitate the deprotonation of the amine and promote the catalytic cycle.

Data Summary

| Precursor/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Method |

| 2,4,5-Trichloropyrimidine | C₄HCl₃N₂ | 183.42 | Two-step synthesis from uracil |

| 2-(isopropylthio)aniline | C₉H₁₃NS | 167.27 | S-alkylation of 2-aminothiophenol |

| This compound | C₁₃H₁₃Cl₂N₃S | 326.24 | Buchwald-Hartwig amination |

Conclusion

The synthesis of this compound is a multi-step process that relies on the strategic assembly of two key precursors: 2,4,5-trichloropyrimidine and 2-(isopropylthio)aniline. This guide has detailed robust and well-established synthetic protocols for each of these precursors and the final coupling reaction. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are essential for the successful synthesis of this valuable molecule for drug discovery and development.

References

-

Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

Sources

- 1. WO2005009936A1 - Alkylation catalyst and method for making alkylated phenols - Google Patents [patents.google.com]

- 2. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds [organic-chemistry.org]

- 3. Palladium-catalyzed amination of aryl sulfides with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

The Pyrimidine Scaffold: A Cornerstone of Modern Oncology Drug Discovery

An In-depth Technical Guide to Biological Activity and Therapeutic Mechanisms

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life. As an essential component of nucleobases—cytosine, thymine, and uracil—it forms the structural basis of DNA and RNA, the very blueprints of cellular life.[1][2] This intrinsic biological role makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its ability to mimic endogenous molecules allows pyrimidine derivatives to competitively interact with a vast array of biological targets, particularly enzymes involved in nucleic acid synthesis and cellular signaling.[3][4]

In oncology, this mimicry is exploited to create potent therapeutic agents. By introducing strategically modified pyrimidine analogues into biological systems, we can disrupt the hyper-proliferative machinery of cancer cells, leading to cell cycle arrest and apoptosis.[2][5] From the advent of early antimetabolites like 5-Fluorouracil (5-FU) to the latest generation of highly specific kinase inhibitors, pyrimidine-based drugs have become indispensable tools in the fight against cancer, treating a wide spectrum of malignancies including breast, colon, lung, and hematological cancers.[6][7][8]

This guide provides a detailed exploration of the biological activities of pyrimidine derivatives in oncology. We will dissect their primary mechanisms of action, provide field-proven experimental protocols for their evaluation, and explore the future directions of this prolific class of anticancer agents.

Part 1: Core Mechanisms of Antitumor Activity

The anticancer activity of pyrimidine derivatives is diverse, stemming from their ability to interfere with multiple critical cellular processes. We can broadly classify their mechanisms into three major categories: antimetabolite activity, enzyme inhibition (with a focus on kinases), and epigenetic modulation.

Antimetabolites: Sabotaging Nucleic Acid Synthesis

Antimetabolites are the classical pyrimidine-based chemotherapeutics. They function as decoys that closely resemble the natural pyrimidines required for DNA and RNA synthesis.[7] By tricking cancer cells into taking them up, they sabotage the replication process.[5][7]

-

Inhibition of Thymidylate Synthase (TS): The fluoropyrimidines, including 5-Fluorouracil (5-FU) and its oral prodrug Capecitabine , are prime examples.[9] Once inside the cell, 5-FU is metabolized into several active compounds, most notably fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with Thymidylate Synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, effectively shutting down the enzyme.[8][10] This blockade prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis, leading to a "thymineless death" in rapidly dividing cancer cells.[8]

-

Chain Termination and DNA Damage: Cytosine analogues like Cytarabine (Ara-C) and Gemcitabine primarily target DNA polymerase.[5][9] After intracellular phosphorylation to their active triphosphate forms, they are incorporated into the growing DNA strand. Their unique stereochemistry—particularly the arabinose sugar in Ara-C—disrupts the helical structure of DNA, sterically hindering the addition of the next nucleotide and causing chain termination.[10] This leads to irreparable DNA damage and triggers apoptosis. Gemcitabine, in addition to chain termination, also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides available for DNA synthesis.

Diagram 1: Mechanism of 5-Fluorouracil (5-FU)

Caption: Metabolic activation of 5-FU leading to RNA damage and inhibition of Thymidylate Synthase.

Protein Kinase Inhibitors: Targeting Dysregulated Signaling

Protein kinases are crucial regulators of cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[11] The pyrimidine scaffold is a bioisostere of the purine ring of ATP, allowing it to fit into the ATP-binding pocket of kinases and act as a competitive inhibitor.[3] This has led to the development of numerous targeted therapies.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Mutations in EGFR are common drivers in non-small cell lung cancer (NSCLC). Pyrimidine-based inhibitors like Osimertinib are designed to selectively target these mutant forms of EGFR, including the T790M resistance mutation, while sparing the wild-type receptor, thereby reducing toxicity.[12][13]

-

Anaplastic Lymphoma Kinase (ALK) Inhibitors: Fused pyrimidine derivatives, such as the bisanilino-pyrimidine Brigatinib , are potent inhibitors of ALK fusion proteins, which drive a subset of NSCLC.[13]

-

Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR pathway is frequently overactive in cancer. Thienopyrimidine derivatives have been developed as selective inhibitors of the PI3Kδ isoform, which is crucial for the function of regulatory T cells (Tregs) in the tumor microenvironment.[14][15] By inhibiting PI3Kδ, these compounds can reduce Treg suppression and enhance the body's anti-tumor immune response.[14]

-

Aurora Kinase Inhibitors: Aurora A kinase is often upregulated in cancers and stabilizes oncoproteins like MYC. Pyrimidine-based inhibitors have been designed to inhibit Aurora A, leading to a reduction in MYC protein levels and potent inhibition of tumor growth in MYC-amplified cancers like small-cell lung cancer.[16]

Epigenetic Modulators: Reversing Gene Silencing

Epigenetic alterations, such as DNA methylation, play a critical role in cancer by silencing tumor suppressor genes. Pyrimidine derivatives can reverse these changes.

-

DNA Hypomethylating Agents: Azacitidine and Decitabine are cytosine analogues that, after being incorporated into DNA, covalently trap DNA methyltransferases (DNMTs).[9] This leads to the depletion of active DNMTs, resulting in a global hypomethylation of the genome. This can reactivate silenced tumor suppressor genes, restoring their ability to control cell growth and induce apoptosis.[9] These agents are primarily used in the treatment of myelodysplastic syndromes (MDS).[9]

Part 2: Key Experimental Protocols for Evaluation

The evaluation of novel pyrimidine derivatives requires a systematic approach, starting with fundamental in vitro assays to determine cytotoxicity and target engagement. The following protocols represent self-validating systems for the initial characterization of these compounds.

Protocol 1: Cell Viability Assessment via MTT Assay

This protocol determines the concentration at which a pyrimidine derivative inhibits cancer cell growth by 50% (IC50), a key measure of its potency. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into a purple formazan product.

Methodology:

-

Cell Seeding:

-

Culture cancer cell lines of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer) to ~80% confluency.[17]

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a 2X stock solution of the pyrimidine derivative in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no-cell" blank control.

-

Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

-

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method to quantify the inhibitory effect of a compound on a specific protein kinase. It measures the phosphorylation of a substrate by the kinase.

Methodology:

-

Assay Principle: The assay uses two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to the kinase substrate, and another labeled with an acceptor fluorophore (e.g., d2) that binds only to the phosphorylated form of the substrate. When the substrate is phosphorylated, the antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The HTRF signal is proportional to the amount of phosphorylated substrate.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dilute the target kinase (e.g., EGFR, PI3Kδ) and its specific biotinylated substrate peptide to 2X the final desired concentration in the assay buffer.

-

Prepare a 2X ATP solution in the assay buffer at the Km concentration for the specific kinase.

-

Serially dilute the pyrimidine inhibitor in 100% DMSO, then further dilute in assay buffer. Include a positive control (a known potent inhibitor) and a negative vehicle control (DMSO).

-

-

Kinase Reaction:

-

Add 5 µL of the diluted inhibitor or control to the wells of a low-volume 384-well plate.

-

Add 5 µL of the 2X kinase/substrate mixture to each well.

-

Initiate the reaction by adding 10 µL of the 2X ATP solution.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding 10 µL of the detection mixture containing the Eu-cryptate antibody and the d2-acceptor antibody in a detection buffer (which typically contains EDTA to chelate Mg2+ and stop the kinase activity).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

-

Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

-

Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

-

Part 3: Data Presentation and Visualization

Effective data summarization and visualization are critical for interpreting the structure-activity relationships and mechanisms of pyrimidine derivatives.

Table 1: Clinically Approved Pyrimidine Derivatives in Oncology

| Drug Name | Class | Primary Target(s) | Key Approved Indications |

| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase | Colorectal, Breast, Stomach, Pancreatic Cancer[9] |

| Capecitabine | Antimetabolite | Thymidylate Synthase (Prodrug of 5-FU) | Colorectal, Breast Cancer[9] |

| Gemcitabine | Antimetabolite | DNA Polymerase, Ribonucleotide Reductase | Pancreatic, Lung, Ovarian, Breast Cancer[9] |

| Cytarabine | Antimetabolite | DNA Polymerase | Acute Myeloid Leukemia (AML), Lymphomas[9] |

| Azacitidine | Epigenetic Modulator | DNA Methyltransferase (DNMT) | Myelodysplastic Syndromes (MDS)[9] |

| Osimertinib | Kinase Inhibitor | EGFR (T790M mutant) | Non-Small Cell Lung Cancer (NSCLC)[12][13] |

| Brigatinib | Kinase Inhibitor | ALK, EGFR | Non-Small Cell Lung Cancer (NSCLC)[13] |

| Abemaciclib | Kinase Inhibitor | CDK4/6 | Breast Cancer[18] |

Diagram 2: Experimental Workflow for Pyrimidine-Based Kinase Inhibitor Discovery

Caption: A logical workflow for the discovery and development of a pyrimidine-based kinase inhibitor.

Part 4: Future Perspectives and Conclusion

The development of pyrimidine derivatives in oncology is continually evolving, driven by the need to overcome drug resistance and improve therapeutic selectivity.[11][19] Several exciting trends are shaping the future of this field:

-

Dual-Target and Multi-Target Inhibitors: To combat the complexity of cancer signaling and the emergence of resistance, researchers are designing single pyrimidine-based molecules that can inhibit multiple targets simultaneously, such as dual PI3K/mTOR inhibitors or dual EGFR/MKK7 inhibitors.[11][20]

-

Hybrid Molecules: The rational design of hybrid molecules, which combine the pyrimidine scaffold with other pharmacophores (e.g., purines, curcumin), is a promising strategy to enhance pharmacological profiles, improve target selectivity, and overcome resistance.[6][21][22]

-

Targeting the Tumor Microenvironment and Immunotherapy: Newer pyrimidine derivatives are being developed to modulate the immune system.[23] As seen with PI3Kδ inhibitors, these agents can suppress immunosuppressive cells like Tregs or downregulate immune checkpoints like PD-L1, making them promising candidates for combination therapies with established immunotherapies.[14][15]

References

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved from [Link]

-

Pyrimidine Analogues. (2017). LiverTox - NCBI Bookshelf. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). MDPI. Retrieved from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. Retrieved from [Link]

-

Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S.. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). OUCI. Retrieved from [Link]

-

Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research. Retrieved from [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed. Retrieved from [Link]

-

Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025). MDPI. Retrieved from [Link]

-

What Are Antimetabolites? (n.d.). Cleveland Clinic. Retrieved from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). International Journal of Medical Science and Clinical Research Studies. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). I.R.I.S.. Retrieved from [Link]

-

Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019). The Pharma Innovation Journal. Retrieved from [Link]

-

Pyrimidine Analogs. (2009). Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Retrieved from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). PMC. Retrieved from [Link]

-

Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. (2020). OUCI. Retrieved from [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

-

Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025). PubMed. Retrieved from [Link]

-

Antimetabolites in chemotherapy. (n.d.). EBSCO. Retrieved from [Link]

-

Pyrimidine Derivatives as Anticancer Agents. (2021). Encyclopedia.pub. Retrieved from [Link]

-

The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2025). Journal of Young Pharmacists. Retrieved from [Link]

-

Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. (2025). PubMed. Retrieved from [Link]

-

Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved from [Link]

-

USFDA-approved drugs with anticancer potential derived from pyrimidine... (n.d.). ResearchGate. Retrieved from [Link]

-

Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025). Semantic Scholar. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2020). PMC - PubMed Central. Retrieved from [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2022). ScienceDirect. Retrieved from [Link]

-

FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (2021). PubMed. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2020). MDPI. Retrieved from [Link]

-

Pyrimidine-based anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of solid tumor-targeted antifolate drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Retrieved from [Link]

-

Cancer chemotherapy: targeting folic acid synthesis. (2010). PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. ijcrt.org [ijcrt.org]

- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 4. wjarr.com [wjarr.com]

- 5. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 6. mdpi.com [mdpi.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Antimetabolites in chemotherapy | Research Starters | EBSCO Research [ebsco.com]

- 9. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 20. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 21. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions | Semantic Scholar [semanticscholar.org]

- 23. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

Disclaimer: Initial searches for the compound 2,5-dichloro-N-(2-(isopropylthio )phenyl)pyrimidin-4-amine did not yield specific physicochemical data. However, substantial information is available for a closely related analogue, 2,5-dichloro-N-(2-(isopropylsulfonyl )phenyl)pyrimidin-4-amine, a known intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib.[1][2][3][4] This guide will focus on the sulfonyl analogue as a representative case study to outline the critical processes for determining solubility and stability, providing a robust framework for researchers in drug development.

Introduction

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.[][6][7] Solubility dictates the bioavailability of an active pharmaceutical ingredient (API), influencing its absorption and, consequently, its therapeutic efficacy.[][7] Stability, the ability of the API to resist chemical degradation, ensures its safety, potency, and shelf-life.[8][9][10][11]

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine. This compound serves as a crucial building block in pharmaceutical synthesis, and a deep understanding of its properties is paramount for process optimization, formulation development, and regulatory compliance.[3][12] We will explore the theoretical underpinnings and provide actionable, field-proven protocols for these essential characterization studies.

Physicochemical Properties

A summary of the known properties of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃Cl₂N₃O₂S | [4][13][14] |

| Molecular Weight | 346.23 g/mol | [4][13][14] |

| Appearance | White to light yellow solid/powder | [1] |

| Melting Point | 149.0 to 153.0 °C | [14] |

| Purity | Typically >97% (HPLC) | |

| Storage | Room temperature, sealed in dry, dark place | [1] |

Solubility Assessment

The solubility of an API is a primary determinant of its dissolution rate and subsequent absorption.[][6] For oral dosage forms, an API must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[7] Therefore, quantifying solubility in various media is a cornerstone of pre-formulation studies.

Rationale for Solvent Selection

To construct a comprehensive solubility profile, a range of solvents is employed. This typically includes:

-

Aqueous Media: The physiological relevance of aqueous solutions is paramount. Testing across a pH range (e.g., pH 1.2, 4.5, 6.8) mimics the conditions of the gastrointestinal tract and helps identify any pH-dependent solubility, which is crucial for predicting oral absorption.[6]

-

Organic Solvents: These are essential for understanding the compound's behavior during synthesis, purification, and the preparation of stock solutions for analytical testing. Solvents like methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are commonly evaluated.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a widely accepted standard for determining equilibrium solubility.[15] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Methodology:

-

Preparation: Add an excess amount of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine to a series of vials, each containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection & Preparation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw a sample from the supernatant.

-

Filtration: Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6][16]

Data Presentation: Expected Solubility Profile

The results of the solubility studies should be tabulated for clear interpretation.

| Solvent System | pH (for aqueous) | Temperature (°C) | Expected Solubility (mg/mL) | Classification |

| 0.1 N HCl | 1.2 | 25 | < 0.1 | Very Poorly Soluble |

| Acetate Buffer | 4.5 | 25 | < 0.1 | Very Poorly Soluble |

| Phosphate Buffer | 6.8 | 25 | < 0.1 | Very Poorly Soluble |

| Water | ~7.0 | 25 | < 0.1 | Very Poorly Soluble |

| Methanol | N/A | 25 | 1 - 10 | Sparingly Soluble |

| Acetonitrile | N/A | 25 | 1 - 10 | Sparingly Soluble |

| Ethanol | N/A | 25 | < 1 | Slightly Soluble |

| DMSO | N/A | 25 | > 100 | Freely Soluble |

Note: The expected solubility values are hypothetical, based on the typical profile of a complex, largely non-polar organic molecule. Actual experimental data is required for confirmation.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement and a critical component of drug development.[8][11] Forced degradation (or stress testing) studies are undertaken to identify the likely degradation products that may form during storage and to establish the intrinsic stability of the molecule.[9] This data is essential for developing stability-indicating analytical methods.[8][10][11]

The Role of a Stability-Indicating Method

A stability-indicating HPLC method (SIAM) is an analytical procedure that can accurately quantify the decrease in the amount of the API over time due to degradation.[9] Crucially, it must be able to separate the intact API from all its degradation products and any process-related impurities.[8][10] The development of a SIAM is a prerequisite for any meaningful stability study.

Experimental Protocols for Forced Degradation

Forced degradation involves subjecting the API to stress conditions more severe than those it would likely encounter during manufacturing or storage. The goal is to induce a target degradation of 5-20% to ensure that potential degradants are formed at detectable levels.

General Procedure:

-

Prepare solutions of the API in appropriate solvents.

-

Expose the solutions to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.

-

Analyze the samples using an HPLC method, assessing for the appearance of new peaks (degradants) and a decrease in the peak area of the parent API.

| Stress Condition | Typical Protocol | Rationale & Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | Cleavage of labile groups like amides or ethers. The amine linkage in the pyrimidine ring could be susceptible. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 8-24h | Saponification of esters or hydrolysis of amides. Pyrimidine rings can be susceptible to cleavage under strong alkaline conditions.[17] |

| Oxidative Stress | 3% H₂O₂ at room temp for 24h | Oxidation of electron-rich moieties. The sulfur atom (sulfonyl group) and the pyrimidine ring are potential sites of oxidation. |

| Thermal Stress | Solid API at 80°C for 7 days | To assess the intrinsic thermal stability of the molecule in the solid state. |

| Photostability | Solution/Solid exposed to ICH Q1B light conditions (UV/Vis) | To determine if the molecule is light-sensitive, which can lead to photodegradation reactions. |

Potential Degradation Pathways

For a pyrimidine derivative, degradation pathways can be complex. Based on the structure, potential degradation could involve:

-

Hydrolysis: Cleavage of the C-N bond between the pyrimidine ring and the phenyl ring.

-

Ring Opening: The pyrimidine ring itself can undergo hydrolytic cleavage under harsh acidic or basic conditions.[17]

-

Oxidation: The isopropylsulfonyl group or the aromatic rings could be susceptible to oxidation.

-

Dehalogenation: Loss of one or both chlorine atoms from the pyrimidine ring.

Workflow for Stability Assessment

Caption: Workflow for Forced Degradation and Stability Profiling.

Conclusion

The systematic evaluation of solubility and stability is an indispensable phase in the development of any active pharmaceutical ingredient. For an intermediate like 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, this data informs process chemistry, analytical method development, and provides a predictive foundation for the properties of the final API. The protocols and frameworks detailed in this guide represent a best-practice approach, grounded in established scientific principles and regulatory expectations. By rigorously applying these methodologies, researchers can build a comprehensive understanding of their molecule, mitigating risks and accelerating the path to a safe and effective drug product.

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. (URL: )

- API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences. (URL: )

- Stability Indicating HPLC Method Development A Review. Slideshare. (URL: )

- (PDF) Stability Indicating HPLC Method Development: A Review.

- Stability Indicating HPLC Method Development: A Review. IJPPR. (URL: )

- Solubility and chemical quantific

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. (URL: )

- Solving solubility issues in modern APIs. TAPI. (URL: )

- DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. (URL: )

- Improving API Solubility. Pharma Excipients. (URL: )

- 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. ChemBK. (URL: _)

- 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine. Sigma-Aldrich. (URL: )

- REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. NIH. (URL: )

- 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine 761440-16-8. TCI Chemicals. (URL: )

- 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. AZA Mid-Year Meeting. (URL: )

- 4-Pyrimidinamine, 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]- | 761440-16-8. Chemicalbook. (URL: )

- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. (URL: )

- 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Chem-Impex. (URL: )

- 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine ( CAS NO - RVR LABS. (URL: )

- 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine , 98% , 761440-16-8. CookeChem. (URL: )

- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. (URL: )

- (PDF) Degradation of Pyrimidine Nucleotides.

- 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine. ChemNet. (URL: )

- 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin -4-amine 761440-16-8. Echemi. (URL: )

- 761440-16-8|2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine. BLDpharm. (URL: )

- 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.

- 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine | CAS 761440-16-8. SCBT. (URL: )

- 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine | 761440-16-8. SBS Genetech. (URL: )

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Pyrimidinamine, 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]- | 761440-16-8 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine , 98% , 761440-16-8 - CookeChem [cookechem.com]

- 6. tapi.com [tapi.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. ijpsr.com [ijpsr.com]

- 10. researchgate.net [researchgate.net]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. FCKeditor - Resources Browser [midyear.aza.org]

- 13. 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine | 761440-16-8 [chemnet.com]

- 14. echemi.com [echemi.com]

- 15. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 16. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Characterization of 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine: A Predictive and Methodological Guide

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for the novel compound 2,5-dichloro-N-(2-(isopropylthio)phenyl)pyrimidin-4-amine (CAS 1632485-14-3). This molecule is of interest to researchers in medicinal chemistry and drug development, potentially as an intermediate in the synthesis of kinase inhibitors or other biologically active molecules.

It is critical to note that at the time of this writing, detailed experimental spectroscopic data for this specific compound is not widely available in the public domain. Consequently, this guide has been structured to provide a robust, predictive analysis based on the known spectroscopic behavior of its constituent chemical moieties and data from closely analogous structures. The principles and protocols described herein are designed to serve as a validated framework for researchers undertaking the empirical analysis and structural confirmation of this compound. Our approach is grounded in fundamental spectroscopic principles to ensure that the predicted data serves as a reliable benchmark for experimental verification.

The structural elucidation of any novel compound relies on the synergistic application of multiple spectroscopic techniques. In this guide, we will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), each providing a unique and complementary piece of the structural puzzle.[1]

Molecular Structure and Its Spectroscopic Implications

To logically predict the spectroscopic output, we must first deconstruct the molecule into its primary functional components. The structure of this compound contains:

-

A 2,5-dichloropyrimidine ring : An electron-deficient aromatic system whose protons and carbons will appear in characteristic downfield regions in NMR spectra. The two chlorine atoms will also produce a distinct isotopic signature in mass spectrometry.

-

A secondary amine (-NH-) linker : This group will show a characteristic N-H stretch in the IR spectrum and a moderately broad, exchangeable proton signal in the ¹H NMR spectrum.

-

An ortho-substituted phenyl ring : The substitution pattern will create a complex but interpretable splitting pattern for the four aromatic protons in the ¹H NMR spectrum.

-

An isopropylthio group (-S-CH(CH₃)₂) : This aliphatic moiety will produce highly characteristic signals in the ¹H NMR spectrum—a septet for the methine proton and a doublet for the two equivalent methyl groups.

These components collectively define the molecule's chemical environment and thus its interaction with different forms of electromagnetic radiation, which is the basis of our predictive analysis.

Caption: Molecular components of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin splitting). For the title compound, we predict the following signals:

-

Pyrimidine Ring Proton (C6-H): A single proton on the dichloropyrimidine ring is expected to appear as a sharp singlet in the downfield aromatic region, likely between δ 8.0 - 8.5 ppm . Its deshielded nature is due to the electron-withdrawing effects of the two nitrogen atoms and two chlorine atoms.

-

Phenyl Ring Protons (C3'-H, C4'-H, C5'-H, C6'-H): The four protons on the ortho-substituted phenyl ring will constitute a more complex system. They are expected to resonate in the aromatic region of δ 7.0 - 7.8 ppm . Due to the influence of both the amine and isopropylthio substituents, they will likely appear as a series of multiplets or distinct doublets and triplets.

-

Amine Proton (N-H): The secondary amine proton will likely appear as a broad singlet, typically in the range of δ 8.5 - 9.5 ppm , though its exact position is highly dependent on solvent, concentration, and temperature. This peak will disappear upon D₂O exchange, a key confirmatory experiment.

-

Isopropyl Group Protons: This group gives rise to a highly diagnostic pattern.

-

Methine Proton (-CH): One proton is expected as a septet (a multiplet with seven lines) around δ 3.0 - 3.5 ppm .

-

Methyl Protons (-CH₃): Six equivalent protons from the two methyl groups will appear as a doublet around δ 1.2 - 1.5 ppm , coupled to the methine proton.

-

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrimidine-H | 8.0 - 8.5 | Singlet (s) | 1H | C6-H |

| Amine-H | 8.5 - 9.5 | Broad Singlet (br s) | 1H | N-H |

| Phenyl-H | 7.0 - 7.8 | Multiplet (m) | 4H | C3'-H, C4'-H, C5'-H, C6'-H |

| Isopropyl-CH | 3.0 - 3.5 | Septet (sept) | 1H | S-CH(CH₃)₂ |

| Isopropyl-CH₃ | 1.2 - 1.5 | Doublet (d) | 6H | S-CH(CH₃)₂ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on data for dichloropyrimidines and substituted phenyl rings, the following chemical shifts are predicted.[2][3]

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C (Pyrimidine) | 155 - 165 | C2, C4 |

| Aromatic C (Pyrimidine) | 145 - 155 | C6 |

| Aromatic C (Pyrimidine) | 110 - 120 | C5 |

| Aromatic C (Phenyl) | 140 - 150 | C1', C2' |

| Aromatic C (Phenyl) | 120 - 135 | C3', C4', C5', C6' |

| Aliphatic C (Isopropyl) | 35 - 45 | S-CH(CH₃)₂ |

| Aliphatic C (Isopropyl) | 20 - 25 | S-CH(CH₃)₂ |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum is predicted to show several characteristic absorption bands corresponding to the molecule's functional groups:

-

N-H Stretch: A sharp, medium-intensity band is expected in the 3300-3250 cm⁻¹ region, characteristic of a secondary amine N-H bond.

-

Aromatic C-H Stretch: One or more sharp, weak-to-medium bands will appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

-

Aliphatic C-H Stretch: Bands corresponding to the isopropyl group's C-H bonds will be observed just below 3000 cm⁻¹, in the 2970-2850 cm⁻¹ region.

-

C=C and C=N Stretches: A series of medium-to-strong bands between 1620-1450 cm⁻¹ will be present, arising from the stretching vibrations within the pyrimidine and phenyl rings.

-

C-N Stretch: The stretching vibration of the aromatic amine C-N bond is expected in the 1335-1250 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions corresponding to the two C-Cl bonds are expected in the fingerprint region, typically between 850-550 cm⁻¹ .

| Predicted Absorption (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3250 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |

| 2970 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1450 | Strong to Medium | C=N and C=C Stretches (Aromatic Rings) |

| 1335 - 1250 | Strong | Aromatic C-N Stretch |

| 850 - 550 | Strong | C-Cl Stretch |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind a mixture of ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Acquisition: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric H₂O and CO₂.

-

Sample Acquisition: Place the KBr pellet in the sample holder and acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance/transmittance spectrum.

Mass Spectrometry (MS)